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molecular formula C7H8N4O B8704915 N-(5-Cyano-1,3-dimethyl-1H-pyrazol-4-yl)formamide CAS No. 89239-21-4

N-(5-Cyano-1,3-dimethyl-1H-pyrazol-4-yl)formamide

Cat. No. B8704915
M. Wt: 164.16 g/mol
InChI Key: ZOEJGZDMVLLUJW-UHFFFAOYSA-N
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Patent
US04469868

Procedure details

The starting material is obtained by treating 16 g (0.12 mol) of 4-amino-5-cyano-1,3-dimethyl pyrazole [U.S. Pat. No. 3,121,092: CA 60 2030 (1964)] with acetic-formic anhydride (prepared by adding 45 ml of acetic anhydride to 20 ml of 98% formic acid at 50° C.). After standing at room temperature overnight, the solution is evaporated in vacuo. The residue is stirred in ether to give 14.5 g (74%) of N-(5-cyano-1,3-dimethylpyrazol-4-yl) formamide, mp 135° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:10])=[N:4][N:5]([CH3:9])[C:6]=1[C:7]#[N:8].[CH:11](OC(=O)C)=[O:12]>>[C:7]([C:6]1[N:5]([CH3:9])[N:4]=[C:3]([CH3:10])[C:2]=1[NH:1][CH:11]=[O:12])#[N:8]

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
NC=1C(=NN(C1C#N)C)C
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
C(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
The residue is stirred in ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is obtained
CUSTOM
Type
CUSTOM
Details
the solution is evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=C(C(=NN1C)C)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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